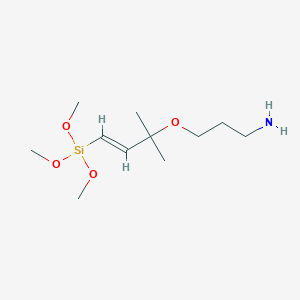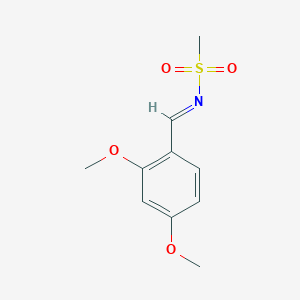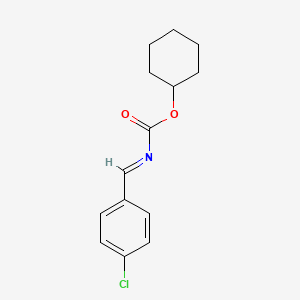
3-(3-hydroxy-4-methoxyphenyl)propanal
Übersicht
Beschreibung
3-(3-hydroxy-4-methoxyphenyl)propanal is an organic compound with the molecular formula C10H12O3. It is a derivative of phenylpropanoids, which are a class of organic compounds that are biosynthesized by plants. This compound is known for its aromatic properties and is often used in the synthesis of various pharmaceuticals and fine chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 3-(3-hydroxy-4-methoxyphenyl)propanal typically involves several steps:
Ring Opening: Sassafras oil, methanol, and an alkaline reagent are reacted to obtain a phenol potassium salt solution.
Etherification: The potassium phenolate solution is reacted with an excessive methylating agent to obtain mixed ether.
Hydrolysis: The mixed ether is reacted with alcohol, water, and a catalyst to obtain a hydrolysis oil phase.
Esterification: The hydrolyzed oil phase is reacted with acetic anhydride to obtain an acetyl intermediate product.
Ozonization and Reduction: The acetyl product is reacted with ozone, and a pyro-sub water solution is added for reduction to obtain a reduced oil phase.
Alcoholysis: The oil phase obtained in the previous step is subjected to alcoholysis to obtain a crude product of isovanillin.
Condensation and Hydrogenation: The isovanillin crude product is condensed and hydrogenated to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-hydroxy-4-methoxyphenyl)propanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the hydroxyl and methoxy groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted aromatic compounds depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
3-(3-hydroxy-4-methoxyphenyl)propanal has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the production of fragrances and flavoring agents
Wirkmechanismus
The mechanism of action of 3-(3-hydroxy-4-methoxyphenyl)propanal involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines.
Anticancer Properties: It induces apoptosis in cancer cells by activating specific signaling pathways
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Known for its antioxidant activity.
3-Hydroxy-4-methoxyphenylacetic acid: Used as a biomarker for coffee consumption.
3-(3,4-Dimethoxyphenyl)propionic acid: Studied for its potential health benefits
Uniqueness
3-(3-hydroxy-4-methoxyphenyl)propanal is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of hydroxyl and methoxy groups on the aromatic ring makes it particularly versatile in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C10H12O3 |
|---|---|
Molekulargewicht |
180.2 g/mol |
IUPAC-Name |
3-(3-hydroxy-4-methoxyphenyl)propanal |
InChI |
InChI=1S/C10H12O3/c1-13-10-5-4-8(3-2-6-11)7-9(10)12/h4-7,12H,2-3H2,1H3 |
InChI-Schlüssel |
QYOYBHCGTRXATB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCC=O)O |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCC=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B1638756.png)



![3-(benzo[d]thiazol-2-yl)-N-hydroxypropanamide](/img/structure/B1638773.png)





![Adenosine, N-[(4-methoxyphenyl)methyl]-](/img/structure/B1638792.png)


